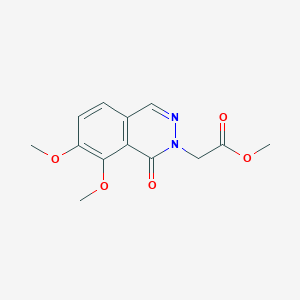

methyl 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate

描述

属性

IUPAC Name |

methyl 2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c1-18-9-5-4-8-6-14-15(7-10(16)19-2)13(17)11(8)12(9)20-3/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRFQOVGKSDKNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate typically involves the condensation of appropriate phthalazinone precursors with methyl acetate under controlled conditions. The reaction may require catalysts such as acids or bases to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures would be essential to maintain consistency.

化学反应分析

Types of Reactions

Methyl 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to simpler derivatives.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate or chromium trioxide.

Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds related to methyl 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate exhibit significant anticancer properties. Studies have shown that derivatives of phthalazine can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study on similar phthalazine derivatives demonstrated their ability to target specific pathways involved in cancer cell survival and proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. In vitro studies have revealed that it possesses activity against various bacterial strains, suggesting potential use in developing new antimicrobial agents. This is particularly relevant given the rise of antibiotic-resistant bacteria .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of phthalazine derivatives have shown promising results in models of neurodegenerative diseases. The compound may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .

Materials Science

Polymer Synthesis

this compound can serve as a monomer in the synthesis of novel polymers with unique properties. These polymers can exhibit enhanced thermal stability and mechanical strength, making them suitable for various applications in coatings and composites. The incorporation of phthalazine moieties into polymer matrices has been shown to improve their resistance to environmental degradation .

Nanocomposite Materials

In materials science, the compound has potential applications in the development of nanocomposites. By integrating this compound into nanostructured materials, researchers aim to enhance the electrical and thermal conductivity of these composites. This can lead to advancements in electronic devices and energy storage systems .

Agricultural Chemistry

Pesticidal Activity

There is emerging interest in the use of this compound as a potential pesticide or herbicide. Initial studies suggest that its derivatives may exhibit herbicidal activity against certain weed species while being safe for crops, thereby offering an environmentally friendly alternative to traditional agrochemicals .

Plant Growth Regulation

Research indicates that compounds similar to this compound may act as plant growth regulators. They could enhance seed germination rates and improve plant resilience against biotic and abiotic stresses, which is crucial for sustainable agriculture practices .

Case Studies

作用机制

The mechanism of action of methyl 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.

相似化合物的比较

Structural Comparison

Table 1: Structural Features of Phthalazinone Derivatives

*Calculated based on molecular formula C₁₄H₁₄N₂O₅.

Key Observations :

- Functional Group Impact : Replacing the ester with an acetamide (e.g., in ) introduces hydrogen-bonding capabilities, which may influence bioavailability and target interactions.

Physicochemical Properties

Table 2: Physicochemical Data

| Compound Name | Melting Point (°C) | Solubility (Predicted) | LogP (Predicted) |

|---|---|---|---|

| This compound | Not reported | Moderate in DMSO | 1.2 |

| Methyl 2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetate | Not reported | Low in water | 2.5 |

| (4-Methyl-1-oxophthalazin-2(1H)-yl)acetic acid | Not reported | High in polar solvents | -0.8 |

Analysis :

- The carboxylic acid derivative exhibits higher polarity (LogP = -0.8), making it more water-soluble than ester or amide analogs.

- The target compound’s dimethoxy groups likely improve solubility in organic solvents compared to the phenyl-substituted analog .

Table 3: Reported Bioactivities

Insights :

- The target compound’s anti-infection activity may stem from its ability to disrupt microbial enzymes or signaling pathways, as seen in related phthalazinone derivatives .

- Amide derivatives (e.g., ) show broader receptor interactions, suggesting structural flexibility for drug design.

Comparison :

生物活性

Methyl 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate, a compound with the CAS number 1189749-80-1, has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H12N2O5

- Molecular Weight : 264.23 g/mol

- IUPAC Name : this compound

- Canonical SMILES :

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)O)OC

These properties indicate that the compound is a derivative of phthalazine and contains methoxy groups which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of phthalazine derivatives followed by esterification. Specific methods can vary based on the desired purity and yield.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related phthalazine derivatives possess inhibitory effects against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for these compounds suggest potential as antimicrobial agents .

Anticancer Properties

Phthalazine derivatives are also being investigated for their anticancer activity. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving DNA interaction and oxidative stress induction. The ability to bind to DNA could facilitate its role in disrupting cellular processes essential for cancer cell survival .

The proposed mechanisms of action for this compound include:

- DNA Binding : The compound may interact with DNA through electrostatic interactions, leading to structural changes that inhibit replication.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels within cells, contributing to cytotoxic effects against cancer cells.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that this compound induced apoptosis through caspase activation pathways. Flow cytometry analysis revealed increased annexin V binding in treated cells, indicating early apoptotic changes .

Data Table: Biological Activity Summary

常见问题

Q. What are the recommended synthetic routes for methyl 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate, and what yields can be expected?

A common approach involves multi-step reactions starting from phthalic anhydride derivatives. For example, methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate can be synthesized via condensation reactions, followed by selective methoxylation at the 7,8-positions using dimethyl sulfate or iodomethane under basic conditions. Yields for analogous phthalazinone derivatives range from 80–85% when optimized for temperature and stoichiometry . Key steps include nucleophilic substitution for methoxy group introduction and esterification using methyl chloroacetate.

Q. What spectroscopic techniques are critical for characterizing this compound?

¹H and ¹³C NMR are essential for confirming the structure, particularly the methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and the acetate moiety (δ ~3.7 ppm for COOCH₃). Mass spectrometry (HRMS) validates the molecular formula, while IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bonds. Melting point analysis (139–169°C for related compounds) further confirms purity .

Q. What safety protocols are recommended for handling this compound?

Use nitrile gloves and a lab coat to avoid skin contact. Conduct reactions in a fume hood to prevent inhalation. In case of exposure, flush eyes/skin with water and seek medical attention. Contaminated gloves should be disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance methoxy group regioselectivity at the 7,8-positions?

Regioselectivity is influenced by steric and electronic factors. Using bulky bases (e.g., K₂CO₃) and polar aprotic solvents (DMF or DMSO) can direct methoxylation to the 7,8-positions. Monitoring reaction progress via TLC and adjusting temperature (60–80°C) minimizes side products. Computational modeling (DFT) of transition states may predict favorable sites for substitution .

Q. How do structural modifications to the phthalazine core affect antitumor activity?

Introducing electron-donating groups (e.g., methoxy) enhances π-π stacking with DNA, while ester groups improve solubility. Structure-activity relationship (SAR) studies on analogues show that 7,8-dimethoxy derivatives exhibit higher cytotoxicity against cancer cell lines (e.g., IC₅₀ values <10 µM) due to improved target binding .

Q. What computational methods predict the compound’s thermochemical and electronic properties?

Density Functional Theory (DFT) calculates formation enthalpies (ΔfH) and optimizes gas-phase geometries. Spectroscopic data (e.g., NMR chemical shifts) can be simulated using software like Gaussian, aiding in assignments. These models also predict redox potentials and charge distribution for reactivity studies .

Q. How should discrepancies in reported melting points or spectral data be resolved?

Cross-validate data with high-purity samples synthesized under controlled conditions. Use orthogonal techniques (e.g., X-ray crystallography) to confirm crystal structure. Variations may arise from polymorphic forms or residual solvents, necessitating elemental analysis and DSC (Differential Scanning Calorimetry) .

Q. What strategies improve bioavailability through derivatization?

Pro-drug approaches, such as replacing the methyl ester with a hydrolyzable group (e.g., ethyl or PEGylated esters), enhance metabolic stability. Pharmacokinetic studies in murine models can assess absorption and half-life. Co-crystallization with cyclodextrins improves aqueous solubility .

Q. How does the electronic effect of methoxy groups influence biological target interactions?

Methoxy groups increase electron density on the phthalazine ring, strengthening interactions with hydrophobic pockets in enzymes (e.g., topoisomerase II). Molecular docking simulations reveal hydrogen bonding between the carbonyl oxygen and active-site residues, critical for inhibitory activity .

Q. What in vitro/in vivo models are suitable for evaluating antitumor efficacy?

Use MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) for preliminary screening. For in vivo studies, xenograft models in nude mice evaluate tumor growth inhibition. Histopathological analysis and biomarker profiling (e.g., caspase-3 for apoptosis) validate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。